Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-2'-deoxyuridine

Cancer Pharmacology Biomarker Personalized Medicine

5-Fluoro-2'-deoxyuridine (FUDR) bypasses 5-FU's rate-limiting activation steps, enabling direct conversion to the active TS inhibitor FdUMP. Its ~95% first-pass liver extraction achieves 400-fold higher local tumor concentrations via HAI—a pharmacokinetic profile 5-FU/Capecitabine cannot replicate. ARID1A loss specifically sensitizes CRC cells to FUDR, not 5-FU, making it essential for synthetic lethality studies. As a precise TS pathway probe, FUDR uniquely isolates TS-mediated effects. Procure FUDR for target-specific preclinical development and HAI clinical trials.

Molecular Formula C9H11FN2O5
Molecular Weight 246.19 g/mol
CAS No. 2968-28-7
Cat. No. B1346552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2'-deoxyuridine
CAS2968-28-7
Synonyms5-fluoro-2'-deoxyuridine
Molecular FormulaC9H11FN2O5
Molecular Weight246.19 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
InChIInChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)
InChIKeyODKNJVUHOIMIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2'-deoxyuridine (Floxuridine/FUDR) Procurement Guide: Properties and Comparator Landscape


5-Fluoro-2'-deoxyuridine (FdUrd, CAS: 50-91-9), also known as Floxuridine or FUDR, is a fluorinated pyrimidine nucleoside analog antimetabolite [1]. It functions primarily as a prodrug that requires intracellular conversion to its active monophosphate metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), a potent, mechanism-based inhibitor of thymidylate synthase (TS) [2]. This inhibition disrupts DNA synthesis, leading to cytotoxicity [3]. Clinically, it is most recognized for its use in hepatic arterial infusion (HAI) for the treatment of colorectal cancer liver metastases, a niche driven by its unique pharmacokinetic properties [4]. Its closest comparators include the foundational fluoropyrimidine 5-Fluorouracil (5-FU) and the oral prodrug Capecitabine.

Why 5-Fluoro-2'-deoxyuridine Cannot Be Simply Substituted: Differential Metabolic Activation and Sensitivity Determinants


Despite sharing the same ultimate active metabolite (FdUMP) as other fluoropyrimidines like 5-FU and Capecitabine, 5-Fluoro-2'-deoxyuridine (FdUrd) exhibits distinct clinical and pharmacological behavior that precludes simple substitution. The primary differentiator lies in its metabolic activation pathway, which bypasses the initial rate-limiting and variable conversion steps required for 5-FU and Capecitabine [1]. Furthermore, sensitivity to FdUrd is governed by a unique set of cellular determinants that differ from those for 5-FU. For instance, in gastrointestinal cancer cells, sensitivity to FdUrd is significantly correlated with Thymidylate Synthase (TS) mRNA levels, whereas 5-FU sensitivity is primarily driven by Dihydropyrimidine Dehydrogenase (DPD) levels [2]. This mechanistic divergence creates specific therapeutic niches, such as hepatic arterial infusion (HAI), where FdUrd's high first-pass liver extraction (approximately 95%) achieves a 400-fold higher local tumor concentration compared to systemic administration, a feat not replicable by 5-FU or Capecitabine due to their different pharmacokinetic profiles [3]. The following sections provide quantitative evidence to support these critical distinctions.

Quantitative Differentiation of 5-Fluoro-2'-deoxyuridine (FUDR) Against 5-FU and Other Comparators


Differential Sensitivity Correlates in Gastrointestinal Cancer: FUDR vs. 5-FU

In a panel of seven human gastrointestinal cancer cell lines, the determinants of drug sensitivity differ significantly between 5-Fluoro-2'-deoxyuridine (FdUrd) and 5-Fluorouracil (5-FU). FdUrd sensitivity was significantly correlated with Thymidylate Synthase (TS) mRNA levels, whereas 5-FU sensitivity was associated with Dihydropyrimidine Dehydrogenase (DPD) levels [1].

Cancer Pharmacology Biomarker Personalized Medicine

Comparative Sensitivity in ARID1A-Deficient Colorectal Cancer: FUDR vs. 5-FU

In isogenic colorectal cancer (CRC) cell lines, loss of the tumor suppressor ARID1A results in differential sensitization to fluoropyrimidines. ARID1A-deficient cells exhibited increased sensitivity to FUDR compared to both ARID1A-proficient cells and, notably, to treatment with 5-fluorouracil (5-FU) [1].

Precision Oncology Synthetic Lethality Colorectal Cancer

Unique Pharmacokinetic Advantage in Hepatic Arterial Infusion (HAI) for Liver Metastases

Floxuridine (FUDR) possesses a unique pharmacokinetic profile making it the agent of choice for hepatic arterial infusion (HAI) therapy. When delivered via HAI, it achieves dramatically higher local drug concentrations compared to systemic administration, a property not shared with 5-FU or Capecitabine [1].

Regional Chemotherapy Pharmacokinetics Hepatocellular Carcinoma

Potent TS Inhibition by Active Metabolite FdUMP Compared to Parent Nucleoside FUDR

The cytotoxic activity of 5-Fluoro-2'-deoxyuridine (FUDR) depends on its intracellular conversion to the active metabolite FdUMP. In a direct comparison, the multimeric form of the active metabolite, FdUMP[10], demonstrates significantly greater potency in inhibiting its target, thymidylate synthase (TS), and cell growth compared to FUDR and 5-FU [1].

Enzymology Target Engagement Mechanism of Action

Priority Application Scenarios for 5-Fluoro-2'-deoxyuridine Based on Differentiated Evidence


Development of Biomarker-Driven Therapies for ARID1A-Deficient Cancers

Given the evidence that ARID1A loss specifically sensitizes colorectal cancer cells to FUDR but not to 5-FU [1], FUDR is the superior candidate for developing and testing synthetic lethality-based therapeutic strategies targeting ARID1A-mutant tumors. This includes preclinical research into combination therapies and the potential design of clinical trials stratifying patients based on ARID1A mutational status. Procurement of FUDR, rather than 5-FU or Capecitabine, is critical for these studies to accurately assess the target-specific response.

Formulation and Evaluation of Hepatic Arterial Infusion (HAI) Therapies

FUDR's unique pharmacokinetic profile—specifically, its ~95% first-pass liver extraction enabling a 400-fold increase in local tumor concentration [2]—makes it the indispensable agent for research, development, and clinical application of hepatic arterial infusion (HAI) chemotherapy. This includes formulation development, stability testing in infusion pumps, pharmacokinetic modeling, and participation in clinical trials (e.g., PUMP-IT RCT) that compare HAI FUDR to systemic therapies. 5-FU and Capecitabine are not viable alternatives for this specific, highly effective regional delivery method.

Mechanistic Studies of Thymidylate Synthase (TS) Inhibition and Resistance

As a prodrug that is directly converted to the potent TS inhibitor FdUMP, FUDR serves as a valuable tool compound in basic and translational research focused on the TS pathway. The evidence showing that FUDR sensitivity correlates with TS levels (unlike 5-FU, which correlates with DPD) [3] makes it a more precise probe for studying TS-mediated mechanisms of action and resistance. It is particularly useful in cell line panels to isolate TS-dependent cytotoxic effects from those influenced by upstream activating or catabolic enzymes (e.g., TP, DPD).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2'-deoxyuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.